6,14,,-Tetrabromopyranthrene-8,16-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,14,-Tetrabromopyranthrene-8,16-dione is a brominated organic compound with the molecular formula C₃₀H₁₀Br₄O₂ and a molecular weight of 722.015 g/mol . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,14,-Tetrabromopyranthrene-8,16-dione typically involves the bromination of pyrene derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst. The process may require controlled temperatures and specific solvents to achieve the desired product .
Industrial Production Methods
Industrial production of 6,14,-Tetrabromopyranthrene-8,16-dione follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also incorporate advanced purification techniques to ensure the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
6,14,-Tetrabromopyranthrene-8,16-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of less brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction can produce less brominated pyrene derivatives. Substitution reactions can result in a variety of functionalized pyrene compounds .
Scientific Research Applications
6,14,-Tetrabromopyranthrene-8,16-dione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other brominated compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 6,14,-Tetrabromopyranthrene-8,16-dione involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms play a crucial role in its reactivity and interactions. It can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,2,6,14-Tetrabromo-8,16-pyranthrenedione
- 8,16-Pyranthrenedione, 1,2,6,14-tetrabromo-
Uniqueness
6,14,-Tetrabromopyranthrene-8,16-dione is unique due to its specific bromination pattern and structural properties.
Properties
CAS No. |
85958-94-7 |
---|---|
Molecular Formula |
C30H10Br4O2 |
Molecular Weight |
722.0 g/mol |
IUPAC Name |
1,2,6,14-tetrabromopyranthrene-8,16-dione |
InChI |
InChI=1S/C30H10Br4O2/c31-20-6-5-12-15-8-17-21(32)9-18-23-14(11-3-1-2-4-13(11)29(18)35)7-16-22(33)10-19(24(15)26(16)25(17)23)30(36)27(12)28(20)34/h1-10H |
InChI Key |
OEXVSYXKYKIGMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC4=C(C=C5C6=C4C7=C3C(=CC(=C7C=C6C8=C(C5=O)C(=C(C=C8)Br)Br)Br)C2=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.